molecular formula C13H14N2O2 B11395238 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B11395238
M. Wt: 230.26 g/mol
InChI Key: HADHWBUNMAZRLB-UHFFFAOYSA-N
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Description

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole, which is then further reacted to obtain the target compound .

Industrial Production Methods

Industrial production methods for oxazole derivatives often involve multi-step processes with careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow synthesis and automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide can be compared with other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core structure but differ in their specific functional groups and biological activities, highlighting the versatility and potential of oxazole derivatives in medicinal chemistry .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C13H14N2O2/c1-9(2)13(16)14-12-8-11(15-17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16)

InChI Key

HADHWBUNMAZRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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